molecular formula C22H40Sn B3057226 Tributyl(2-methyl-2-phenylpropyl)stannane CAS No. 77800-85-2

Tributyl(2-methyl-2-phenylpropyl)stannane

Cat. No.: B3057226
CAS No.: 77800-85-2
M. Wt: 423.3 g/mol
InChI Key: RCDGVCGQYUMXSO-UHFFFAOYSA-N
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Description

Tributyl(2-methyl-2-phenylpropyl)stannane is an organotin compound with the molecular formula C22H40Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 2-methyl-2-phenylpropyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tributyl(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-2-phenylpropyl magnesium bromide in an anhydrous environment. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent oxidation. The reaction mixture is then subjected to sonication to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to maintain the reaction temperature below 20°C. The product is purified through distillation and extraction techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methyl-2-phenylpropyl)stannane undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent in radical reactions, such as the reduction of alkyl halides.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

    Oxidation Reactions: Although less common, it can undergo oxidation to form organotin oxides.

Common Reagents and Conditions

    Reduction: Common reagents include alkyl halides, and the reaction is typically carried out under inert conditions using solvents like THF.

    Substitution: Reagents such as halides and nucleophiles are used, and the reaction conditions vary depending on the nucleophile.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major products are the corresponding alkanes.

    Substitution: The products depend on the nucleophile used, often resulting in the formation of new organotin compounds.

    Oxidation: Organotin oxides are the primary products.

Scientific Research Applications

Tributyl(2-methyl-2-phenylpropyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2-methyl-2-phenylpropyl)stannane involves the homolytic cleavage of the tin-carbon bond, generating radicals. These radicals can then participate in various radical reactions, such as reduction and cyclization. The tin atom’s affinity for sulfur also allows it to participate in reactions involving sulfur-containing compounds .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.

    Triphenyltin Hydride: Another organotin hydride used in similar radical reactions but with different reactivity and toxicity profiles.

Uniqueness

Tributyl(2-methyl-2-phenylpropyl)stannane is unique due to its specific structure, which imparts distinct reactivity in radical reactions. Its ability to generate stable radicals makes it particularly useful in organic synthesis compared to other organotin compounds .

Properties

IUPAC Name

tributyl-(2-methyl-2-phenylpropyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.3C4H9.Sn/c1-10(2,3)9-7-5-4-6-8-9;3*1-3-4-2;/h4-8H,1H2,2-3H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDGVCGQYUMXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298869
Record name tributyl(2-methyl-2-phenylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77800-85-2
Record name NSC126650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tributyl(2-methyl-2-phenylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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